molecular formula C10H12F3NO B8618131 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine

Cat. No.: B8618131
M. Wt: 219.20 g/mol
InChI Key: CTJMZUIJSJYWQJ-UHFFFAOYSA-N
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Description

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine typically involves a mild, direct alkylation approach. One common method starts with N-methyl-1-((3S,4S)-4-(2-(trifluoromethyl)phenoxy)-3,4-dihydro-1H-isochromen-3-yl)methanamine. This compound is then reacted with 2-fluoroethyl trifluoromethanesulfonate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying biological processes, particularly those involving neurotransmitters.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.

    Venlafaxine: Another antidepressant with a related structure.

Uniqueness

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

CTJMZUIJSJYWQJ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[2-(4-trifluoromethylphenoxy)ethyl]-formamide (2.02 g, 8.66 mmol) prepared in Reference Example 160 was dissolved in THF (20 ml). Borane-THF complex (1 M) THF solution (21.7 ml, 21.7 mmol) was added dropwise to this solution while cooling in an ice-bath, and the mixture was stirred overnight. The reaction mixture was cooled, to which water and 6N hydrochloric acid were added, and the mixture was stirred for 20 minutes. The reaction mixture was neutralized with a sodium hydroxide aqueous solution, and the mixture extracted with methylene chloride. The extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/methanol=200/1) to afford N-methyl-N-[2-(4-trifluoromethylphenoxy)ethyl]amine (1.05 g, yield 55%) as a white powder.
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N-[2-(4-trifluoromethylphenoxy)ethyl]-formamide
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2.02 g
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20 mL
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